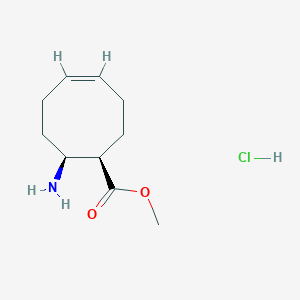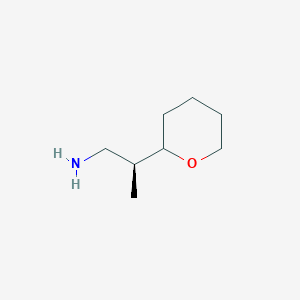
(2S)-2-(Oxan-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Oxan-2-yl)propan-1-amine, also known as 2-amino-2-methyl-1,3-propanediol (AMPD), is a chiral compound that has gained significant interest in recent years due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. AMPD is a versatile building block that can be used to synthesize a wide range of compounds with diverse properties.
作用機序
The mechanism of action of AMPD is not well understood, but it is believed to act as a chiral auxiliary in various chemical reactions. AMPD can form diastereomeric complexes with chiral substrates, which can then undergo selective reactions to yield enantiomerically pure products. AMPD has also been shown to act as a chiral catalyst in various reactions, including the asymmetric reduction of ketones and the enantioselective epoxidation of alkenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPD have not been extensively studied, but it has been shown to have low toxicity and good biocompatibility. AMPD has been used as a chiral building block for the synthesis of drugs with high efficacy and low toxicity, indicating its potential as a safe and effective drug component.
実験室実験の利点と制限
One of the main advantages of AMPD is its versatility as a building block for the synthesis of various compounds with diverse properties. AMPD can be easily synthesized through the reductive amination method, and its chiral nature makes it a valuable component in the synthesis of enantiomerically pure products. However, one of the limitations of AMPD is its high cost, which can limit its use in large-scale industrial applications.
将来の方向性
There are several future directions for the research and development of AMPD. One area of interest is the development of new synthetic methods for the production of AMPD that are more cost-effective and environmentally friendly. Another area of interest is the exploration of new applications for AMPD in fields such as medicine, agriculture, and materials science. Additionally, the biochemical and physiological effects of AMPD need to be further studied to fully understand its potential as a safe and effective drug component.
合成法
AMPD can be synthesized through several methods, including the reductive amination of 2-keto-2-methyl-1,3-propanediol with ammonia or amine, the catalytic hydrogenation of 2-nitro-2-methyl-1,3-propanediol, and the enzymatic resolution of racemic AMPD using lipases. The reductive amination method is the most commonly used approach for the synthesis of AMPD, and it involves the reaction of 2-keto-2-methyl-1,3-propanediol with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
AMPD has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, AMPD has been used as a chiral building block for the synthesis of drugs such as the antiviral agent oseltamivir and the anti-cancer agent eribulin. In the agrochemical industry, AMPD has been used as a key intermediate for the synthesis of herbicides and insecticides. In the materials science field, AMPD has been used as a monomer for the synthesis of polymers with unique properties such as high glass transition temperature and high thermal stability.
特性
IUPAC Name |
(2S)-2-(oxan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDIIEYEAUJKKR-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2986502.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/no-structure.png)
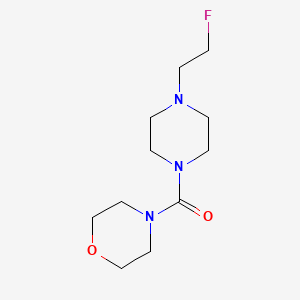
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2986506.png)
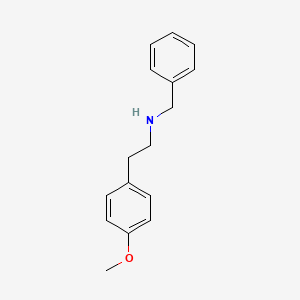
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986509.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B2986510.png)
![8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2986511.png)
![Ethyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2986512.png)
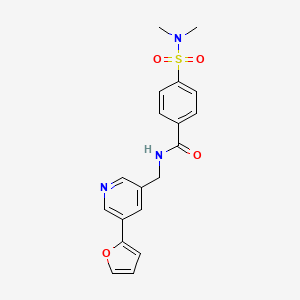
![N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986516.png)
![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2986518.png)
![isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2986524.png)
